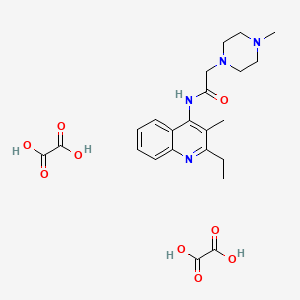![molecular formula C20H32N2O3 B6029680 2-[1-(4-ethoxybenzyl)-4-(tetrahydro-2H-pyran-4-yl)-2-piperazinyl]ethanol](/img/structure/B6029680.png)
2-[1-(4-ethoxybenzyl)-4-(tetrahydro-2H-pyran-4-yl)-2-piperazinyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(4-ethoxybenzyl)-4-(tetrahydro-2H-pyran-4-yl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EBP or Ethanolamine derivative of BMY-14802 and is a member of the piperazine class of compounds.
Mecanismo De Acción
The mechanism of action of 2-[1-(4-ethoxybenzyl)-4-(tetrahydro-2H-pyran-4-yl)-2-piperazinyl]ethanol is not fully understood. However, it is believed to work by regulating the levels of various neurotransmitters in the brain, such as dopamine and serotonin. It can also act as an inhibitor of certain enzymes and can help in inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been found to have a positive effect on the central nervous system and can help in regulating the levels of neurotransmitters such as dopamine and serotonin. It can also act as an inhibitor of certain enzymes and can help in inhibiting the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[1-(4-ethoxybenzyl)-4-(tetrahydro-2H-pyran-4-yl)-2-piperazinyl]ethanol in lab experiments are:
1. It has a wide range of potential applications in various fields of scientific research.
2. It has been extensively studied and has a well-established synthesis method.
3. It has been found to have a positive effect on the central nervous system and can help in regulating the levels of neurotransmitters such as dopamine and serotonin.
The limitations of using this compound in lab experiments are:
1. Its mechanism of action is not fully understood.
2. It may have side effects that are still being studied.
3. Its potential applications in certain fields of scientific research are still being explored.
Direcciones Futuras
There are several future directions for the research on 2-[1-(4-ethoxybenzyl)-4-(tetrahydro-2H-pyran-4-yl)-2-piperazinyl]ethanol. Some of the significant areas where future research can be focused are:
1. Further studies on its mechanism of action and biochemical and physiological effects.
2. Exploration of its potential applications in drug delivery systems.
3. Development of new derivatives of EBP with improved properties and efficacy.
4. Further studies on its potential applications in cancer treatment.
5. Exploration of its potential applications in the treatment of other neurological disorders.
Métodos De Síntesis
The synthesis of 2-[1-(4-ethoxybenzyl)-4-(tetrahydro-2H-pyran-4-yl)-2-piperazinyl]ethanol involves the reaction of 1-(4-ethoxybenzyl)-4-(tetrahydro-2H-pyran-4-yl)piperazine with ethanolamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as chromatography and crystallization.
Aplicaciones Científicas De Investigación
2-[1-(4-ethoxybenzyl)-4-(tetrahydro-2H-pyran-4-yl)-2-piperazinyl]ethanol has been extensively studied for its potential applications in various fields of scientific research. Some of the significant research areas where this compound has been used are:
1. Neuroscience: EBP has been studied for its potential use in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. It has been found to have a positive effect on the central nervous system and can help in regulating the levels of neurotransmitters such as dopamine and serotonin.
2. Cancer Research: EBP has been studied for its potential use in cancer treatment. It has been found to have anti-cancer properties and can inhibit the growth of cancer cells.
3. Drug Delivery Systems: EBP has been studied for its potential use in drug delivery systems. It can act as a carrier for various drugs and can help in targeted drug delivery to specific cells or tissues.
Propiedades
IUPAC Name |
2-[1-[(4-ethoxyphenyl)methyl]-4-(oxan-4-yl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3/c1-2-25-20-5-3-17(4-6-20)15-21-10-11-22(16-19(21)7-12-23)18-8-13-24-14-9-18/h3-6,18-19,23H,2,7-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRWUFFOHNIRFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2CCO)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,6-dimethyl-2-pyrimidinyl)-4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzenesulfonamide](/img/structure/B6029601.png)
![2-[butyryl(2-naphthylsulfonyl)amino]phenyl butyrate](/img/structure/B6029614.png)
![4-(2-ethoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6029621.png)
![5-[(5-bromo-1H-indol-3-yl)methylene]-1-(2-chlorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6029645.png)
![3-methyl-4-[4-(2-propyn-1-yloxy)phenyl]-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6029647.png)
![2-(4-bromophenoxy)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B6029654.png)
![3,4,5-tris[(2-fluorobenzyl)oxy]benzohydrazide](/img/structure/B6029661.png)

![[1-[(2Z)-2-fluoro-3-phenyl-2-propenoyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B6029676.png)


![2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B6029711.png)
![N-phenyl-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinamine](/img/structure/B6029719.png)
![4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-(2-phenylethyl)morpholine](/img/structure/B6029725.png)